2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE (CAS 530126-87-5) is a functionalized benzoxazole derivative serving as a critical building block in advanced materials and medicinal chemistry. Featuring a 5-amino group for versatile downstream coupling (such as Buchwald-Hartwig aminations or urea formations) and a 4-isopropylphenyl moiety at the 2-position, this compound is engineered to overcome the poor solubility and strong intermolecular aggregation typical of flat benzoxazole cores. It is primarily procured as a precursor for solution-processed organic light-emitting diodes (OLEDs), solid-state fluorescent probes, and lipophilic kinase inhibitors, where its specific steric bulk and >45 mg/mL organic solubility streamline manufacturing workflows and improve final product processability [1].
Substituting this compound with the more common 2-phenylbenzo[d]oxazol-5-amine or the 4-tert-butyl analog frequently leads to process failures in both materials synthesis and drug formulation. The unsubstituted 2-phenyl derivative suffers from strong intermolecular π-π stacking, resulting in low solubility in processing solvents like toluene, which limits its utility in solution-processable OLEDs and causes aggregation-caused quenching (ACQ) in solid-state films. Conversely, while the 4-tert-butyl analog offers solubility, its excessive steric bulk can hinder downstream coupling efficiency at the 5-amino position and alter the thermal degradation profile of the final material. The 4-isopropyl group provides a precisely defined steric profile, ensuring >45 mg/mL solubility in non-halogenated solvents and strong film-forming capability without compromising the reactivity of the amine [1].
The incorporation of the 4-isopropyl group significantly disrupts the rigid crystal lattice of the benzoxazole core. Comparative solubility studies in toluene at 25 °C demonstrate that 2-(4-ISOPROPYL-PHENYL)-BENZOOXAZOL-5-YLAMINE achieves a solubility of >45 mg/mL, whereas the baseline 2-phenylbenzo[d]oxazol-5-amine is limited to <5 mg/mL. This >9-fold increase in solubility is critical for solution-processed optoelectronics, allowing for higher concentration inks and more uniform spin-coated films without premature precipitation during solvent evaporation [1].
| Evidence Dimension | Solubility in toluene at 25 °C |
| Target Compound Data | >45 mg/mL |
| Comparator Or Baseline | 2-phenylbenzo[d]oxazol-5-amine (<5 mg/mL) |
| Quantified Difference | >9-fold higher solubility |
| Conditions | Toluene, 25 °C, standard dissolution assay |
Procuring the highly soluble isopropyl variant is mandatory for scalable, liquid-phase manufacturing of electronic materials to prevent nozzle clogging and film defects.
In solid-state applications, planar fluorophores suffer from aggregation-caused quenching (ACQ). The steric volume of the 4-isopropyl group effectively prevents tight intermolecular packing. When incorporated into polybenzoxazole films, derivatives of the 4-isopropyl compound exhibit a solid-state photoluminescence quantum yield (PLQY) of 35-40%, compared to 10-15% for the unsubstituted 2-phenyl derivatives. Furthermore, the emission peak shows minimal red-shift (<10 nm) from solution to solid state, indicating the successful suppression of excimer formation [1].
| Evidence Dimension | Solid-state Photoluminescence Quantum Yield (PLQY) |
| Target Compound Data | 35-40% (as polymer/film derivative) |
| Comparator Or Baseline | 2-phenyl derivative (10-15%) |
| Quantified Difference | 2.5x increase in solid-state quantum yield |
| Conditions | Thin-film solid state, room temperature |
For buyers developing fluorescent probes or emissive materials, the preservation of quantum yield in the solid state dictates the final brightness and efficiency of the device.
In the design of kinase inhibitors, the 2-arylbenzoxazole acts as a hinge-binding motif. The 4-isopropyl group provides a calculated LogP (cLogP) increment of approximately +1.5 over the unsubstituted phenyl ring, enhancing cell permeability. Compared to the 4-tert-butyl analog, the isopropyl group exhibits a smaller van der Waals volume (approx. 34 ų vs 44 ų), which prevents steric clashes in restricted binding sites like the DFG-out conformation of certain tyrosine kinases, maintaining low nanomolar IC50 values where bulkier analogs lose potency [1].
| Evidence Dimension | Steric volume and binding pocket compatibility |
| Target Compound Data | Isopropyl volume ~34 ų (optimal fit) |
| Comparator Or Baseline | 4-tert-butyl analog (~44 ų, causes steric clash) |
| Quantified Difference | 10 ų reduction in steric bulk |
| Conditions | in silico modeling and structure-activity relationship (SAR) profiling |
Selecting the isopropyl variant over the tert-butyl variant prevents costly late-stage failures in drug design caused by poor target fit or excessive lipophilicity.
Due to its >45 mg/mL solubility in non-halogenated industrial solvents like toluene, this compound is utilized as a starting material for synthesizing hole-transport materials (HTMs) via Buchwald-Hartwig cross-coupling at the 5-amino position. Its use prevents the precipitation and nozzle-clogging issues commonly encountered with unsubstituted benzoxazoles in inkjet printing workflows[1].
The steric bulk of the isopropyl group mitigates aggregation-caused quenching (ACQ). It is procured for synthesizing fluorescent dyes and functionalized polymers where maintaining a 35-40% photoluminescence quantum yield in the solid state is a strict requirement for device performance [2].
In medicinal chemistry, this compound serves as a building block for targeted therapeutics. The 5-amino group allows for rapid functionalization into ureas or amides, while the 4-isopropylphenyl moiety provides the exact 34 ų steric volume required for targeting hydrophobic kinase pockets without the excessive bulk of tert-butyl analogs[3].